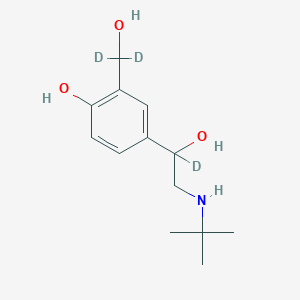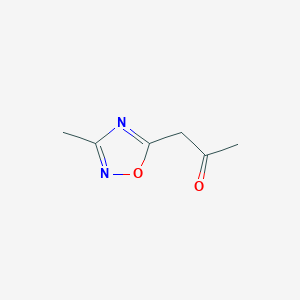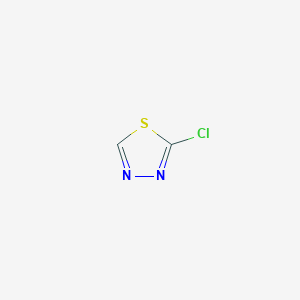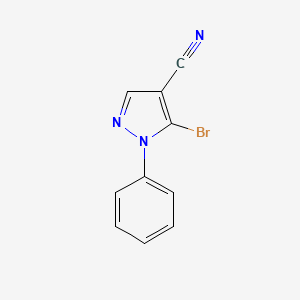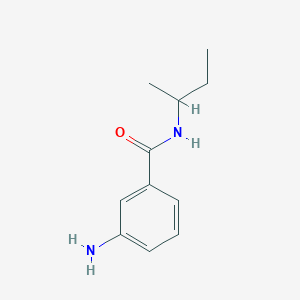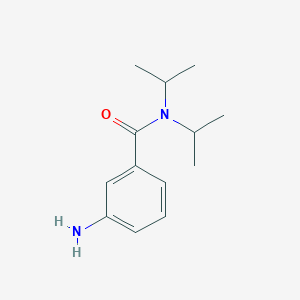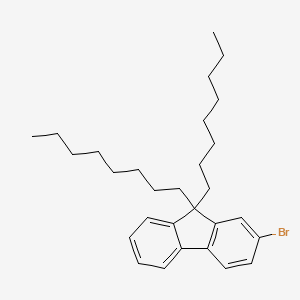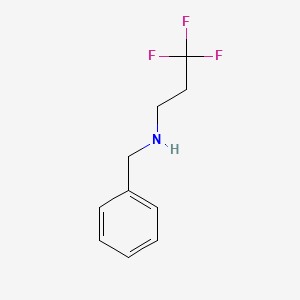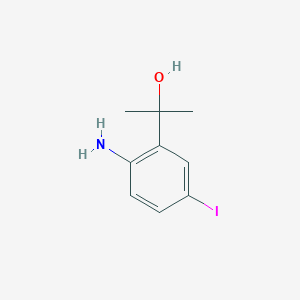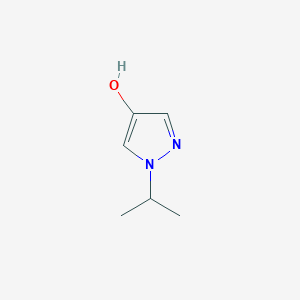
1-isopropyl-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-1H-pyrazol-4-ol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a hydroxyl group at the 4-position and an isopropyl group at the 1-position
Preparation Methods
The synthesis of 1-isopropyl-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the pyrazole ring. For instance, the reaction of hydrazine hydrate with acetylacetone in the presence of an acid catalyst can yield this compound.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on the scalability and cost-effectiveness of the synthesis process.
Chemical Reactions Analysis
1-isopropyl-1H-pyrazol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone, resulting in the formation of 1-(Propan-2-yl)-1H-pyrazol-4-one. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, leading to the formation of dihydropyrazole derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The isopropyl group at the 1-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. This can be achieved using reagents such as alkyl halides or aryl halides in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-isopropyl-1H-pyrazol-4-ol has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: Pyrazole derivatives, including this compound, have been studied for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound has been investigated for its potential use in drug development. Its derivatives have shown promise as therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-isopropyl-1H-pyrazol-4-ol can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:
1-Phenyl-1H-pyrazol-4-ol: This compound has a phenyl group at the 1-position instead of an isopropyl group. It exhibits different biological activities and reactivity.
1-Methyl-1H-pyrazol-4-ol: With a methyl group at the 1-position, this compound has distinct chemical properties and applications.
1-(Propan-2-yl)-1H-pyrazol-3-ol: The hydroxyl group is located at the 3-position instead of the 4-position, leading to different reactivity and biological activities.
The unique combination of the isopropyl group and the hydroxyl group at the 4-position in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-propan-2-ylpyrazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-4-6(9)3-7-8/h3-5,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVJTOUCOLLRGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515314 |
Source


|
| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75702-84-0 |
Source


|
| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)
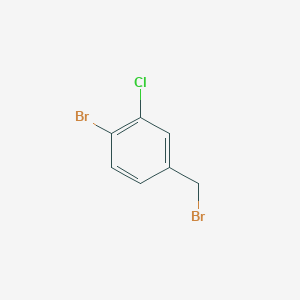
![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)
